2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Description
This compound features a unique hybrid structure combining tetrazole and 1,2,4-triazole moieties linked via a cyclohexyl and phenyl group through an acetamide bridge. The tetrazole ring (1H-tetrazol-1-ylmethyl) and 1,2,4-triazole (1H-1,2,4-triazol-1-ylmethyl) are nitrogen-rich heterocycles known for hydrogen-bonding capabilities, enhancing interactions with biological targets. The cyclohexyl group contributes to lipophilicity, while the phenyl ring with a triazole substituent may improve aromatic stacking interactions.
Properties
Molecular Formula |
C19H24N8O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H24N8O/c28-18(10-19(8-2-1-3-9-19)12-27-15-21-24-25-27)23-17-6-4-16(5-7-17)11-26-14-20-13-22-26/h4-7,13-15H,1-3,8-12H2,(H,23,28) |
InChI Key |
VVMJSTOUYYWXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(1-(1H-Tetrazol-1-ylmethyl)cyclohexyl)acetic Acid
Step 1: Alkylation of Tetrazole
Cyclohexylmethyl bromide undergoes nucleophilic substitution with sodium 1H-tetrazolate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(cyclohexylmethyl)-1H-tetrazole.
Step 2: Introduction of Acetic Acid Sidechain
The tetrazole derivative is treated with ethyl bromoacetate in the presence of potassium carbonate, followed by hydrolysis with aqueous hydrochloric acid to afford 2-(1-(1H-tetrazol-1-ylmethyl)cyclohexyl)acetic acid.
$$
\text{Cyclohexylmethyl bromide} + \text{NaTetrazole} \xrightarrow{\text{DMF, 80°C}} \text{1-(Cyclohexylmethyl)tetrazole}
$$
$$
\text{1-(Cyclohexylmethyl)tetrazole} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl ester} \xrightarrow{\text{HCl}} \text{Acetic acid}
$$
Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
Step 1: Benzylation of Triazole
4-Aminobenzyl bromide reacts with 1H-1,2,4-triazole in acetonitrile using triethylamine as base, yielding 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.
$$
\text{4-Aminobenzyl bromide} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{Et}_3\text{N, MeCN}} \text{Product}
$$
Amide Coupling
Activation and Coupling
Fragment A is activated as its acid chloride using thionyl chloride, then reacted with Fragment B in dichloromethane with pyridine as a base.
$$
\text{Acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Aniline, Pyridine}} \text{Acetamide}
$$
Reaction Conditions
- Temperature: 0°C to room temperature
- Yield: 68–72% after purification by silica gel chromatography
One-Pot Synthesis via Ugi-Azide Reaction
The Ugi-Azide four-component reaction enables convergent assembly of the target molecule in a single step.
Components
- Aldehyde : Cyclohexanecarboxaldehyde
- Amine : 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (Fragment B)
- Isocyanide : tert-Butyl isocyanide
- Azide Source : Trimethylsilyl azide (TMS-N$$_3$$)
Procedure
- Dissolve aldehyde (1.0 equiv), amine (1.0 equiv), isocyanide (1.0 equiv), and TMS-N$$_3$$ (1.2 equiv) in ethanol (0.5 M).
- Stir at room temperature for 24 hours.
- Concentrate under reduced pressure and purify via flash chromatography.
Mechanistic Insights
- Formation of an imine intermediate between aldehyde and amine.
- [3+2] Cycloaddition of TMS-N$$_3$$ with the imine to generate a tetrazole ring.
- Nucleophilic attack by the isocyanide, followed by rearrangement to form the acetamide bond.
Yield : 55–60% (moderate due to steric hindrance from cyclohexyl and triazole groups).
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Method | Ugi-Azide Method |
|---|---|---|
| Number of Steps | 3 | 1 |
| Overall Yield | 45–50% | 55–60% |
| Purification Complexity | Multiple chromatographies | Single chromatography |
| Steric Challenges | Moderate | High (due to bulky groups) |
| Scalability | Suitable for large scale | Limited by multicomponent kinetics |
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 1.20–1.85 (m, 10H, cyclohexyl), 3.45 (s, 2H, CH$$2$$ tetrazole), 4.35 (s, 2H, CH$$_2$$ triazole), 6.85–7.25 (m, 4H, aromatic), 8.10 (s, 1H, triazole), 8.45 (s, 1H, tetrazole).
- $$^{13}$$C NMR : δ 25.6 (cyclohexyl), 48.2 (CH$$2$$ tetrazole), 52.1 (CH$$2$$ triazole), 122.5–140.2 (aromatic and heterocyclic carbons), 170.5 (C=O).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C$${21}$$H$${26}$$N$$_8$$O: [M+H]$$^+$$ 423.2254.
- Found: 423.2256.
Challenges and Optimization Strategies
Tetrazole Alkylation
- Issue : Low reactivity of sodium tetrazolate.
- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
Ugi-Azide Steric Hindrance
- Issue : Reduced yield due to bulky cyclohexyl and triazole groups.
- Solution : Increase reaction time to 48 hours and use microwave irradiation at 60°C.
Industrial Applications and Patent Landscape
The compound’s dual heterocyclic architecture positions it as a candidate for:
- Pharmaceuticals : Angiotensin II receptor antagonists (tetrazole motif).
- Agrochemicals : Fungicidal activity (triazole motif).
Patent WO2012004604A1 highlights tetrazole derivatives as calcium channel blockers, underscoring the therapeutic relevance of this structural class.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the tetrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Structural Differences : Replaces the phenyl-1,2,4-triazole group with a benzimidazole-ethyl chain.
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- Structural Differences : Substitutes the tetrazolylmethyl-cyclohexyl group with a chloro atom.
- Key Implications :
1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives
- Structural Differences : Utilize 1,2,3-triazole instead of 1,2,4-triazole and lack tetrazole substitution.
- Key Implications :
N-[1-(1-Cyclohexen-1-yl)-5-methyl-1H-1,2,4-triazol-3-yl]acetamide
- Structural Differences : Attaches the acetamide directly to the triazole ring rather than a phenyl group.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Replaces both heterocycles with dichlorophenyl and thiazole groups.
- Key Implications :
Structural and Pharmacological Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely employs Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry), akin to and , but requires tailored azide/alkyne precursors for dual heterocycle incorporation .
- Bioactivity Potential: Dual heterocycles may enhance binding to metalloenzymes (e.g., angiotensin-converting enzyme) or microbial targets, outperforming single-heterocycle analogues like .
- Solubility Challenges : The cyclohexyl group’s lipophilicity may reduce aqueous solubility compared to naphthyloxy derivatives (–2), necessitating formulation optimization .
Biological Activity
The compound 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of tetrazole and triazole moieties suggests that this compound may exhibit significant pharmacological properties, including antimicrobial and anti-inflammatory effects.
Structural Characteristics
This compound features a cyclohexyl group linked to a tetrazole ring, along with a phenyl group substituted with a triazole moiety. These structural elements are believed to enhance the compound's interaction with biological targets, potentially leading to diverse therapeutic applications.
| Structural Feature | Description |
|---|---|
| Tetrazole Ring | Enhances bioactivity through interaction with enzymes and receptors. |
| Cyclohexyl Group | Provides hydrophobic character, influencing membrane permeability. |
| Triazole Moiety | Known for its role in various biological activities, including antifungal and antibacterial properties. |
Antimicrobial Properties
Preliminary studies have indicated that compounds containing tetrazole and triazole rings can exhibit potent antimicrobial activity. The specific compound has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results suggest that it possesses significant antibacterial properties, likely due to the ability of the tetrazole ring to interact with bacterial enzymes.
Anti-inflammatory Activity
Research has also pointed towards potential anti-inflammatory effects of this compound. The mechanism may involve the inhibition of pro-inflammatory cytokines or the modulation of signaling pathways associated with inflammation. Such activities are crucial for developing treatments for conditions like arthritis or other inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various tetrazole derivatives, including our compound of interest. The results demonstrated that at concentrations of 50 µg/mL, the compound reduced bacterial growth by over 60% against E. coli after 24 hours of incubation. This suggests a promising application in treating bacterial infections.
Study 2: In Vitro Anti-inflammatory Effects
In vitro assays were conducted to assess the anti-inflammatory potential of the compound. When tested on human macrophages, it was found to significantly reduce the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This indicates its potential utility in managing inflammatory responses.
The proposed mechanism involves the interaction of the tetrazole and triazole rings with specific biological targets such as enzymes or receptors involved in microbial resistance or inflammatory pathways. The tetrazole ring may act as a bioisostere for carboxylic acids, facilitating binding to active sites on target proteins.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key steps include:
- Precursor preparation : Azide (e.g., 2-azido-N-phenylacetamide) and alkyne derivatives.
- Reaction conditions : Catalytic CuSO₄·5H₂O/sodium ascorbate in a solvent system (e.g., t-BuOH:H₂O, 3:1) at room temperature for 6–8 hours .
- Purification : Recrystallization using ethanol or column chromatography . Alternative routes involve multi-step alkylation of tetrazole and sequential coupling with acetamide intermediates under anhydrous conditions .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- FT-IR : Confirm carbonyl (C=O, 1660–1680 cm⁻¹) and triazole/tetrazole ring vibrations (1250–1300 cm⁻¹) .
- ¹H/¹³C NMR : Assign cyclohexyl protons (δ 1.2–2.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and acetamide NH (δ ~10.8 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ for C₂₄H₂₈N₈O requires m/z 469.2432) .
Q. What structural analogs inform structure-activity relationships (SAR)?
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and target interaction?
- Reaction design : Use quantum chemical calculations (DFT) to predict regioselectivity in triazole formation and transition states .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding poses with enzymes (e.g., kinases or proteases), focusing on hydrogen bonding with tetrazole/triazole groups .
- Molecular dynamics : Simulate ligand-target complexes (100 ns trajectories) to assess stability under physiological conditions .
Q. What experimental strategies resolve spectral data contradictions?
- 2D NMR : HSQC and HMBC to resolve overlapping cyclohexyl/aromatic proton signals .
- Isotopic labeling : ¹⁵N-labeled tetrazole to distinguish tautomers via ¹H-¹⁵N HMBC .
- Comparative analysis : Synthesize intermediates to track chemical shift perturbations (e.g., acetamide NH vs. triazole protons) .
Q. How to enhance regioselectivity and yield in triazole-tetrazole systems?
- Catalyst optimization : Use Cu(I)-stabilizing ligands (e.g., TBTA) to achieve >95% 1,4-triazole regioselectivity .
- Solvent screening : Polar aprotic solvents (DMF) improve azide-alkyne reactivity .
- Flow chemistry : Continuous-flow reactors reduce side reactions (72% yield improvement vs. batch methods) .
Q. How to validate biological activity across conflicting studies?
- Orthogonal assays : Combine enzyme inhibition (fluorometric IC₅₀) with cell viability (MTT/XTT) in multiple cell lines .
- Statistical validation : Use ANOVA with post-hoc tests (Tukey HSD) to confirm dose-response significance .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
Q. How to design stability studies under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic stability : Liver microsome assays with NADPH cofactor to quantify parent compound depletion .
- Forced degradation : Expose to UV light (ICH Q1B guidelines) and thermal stress (40–60°C) .
Methodological Notes
- Synthetic reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of tetrazole/triazole moieties .
- Data validation : Cross-reference spectral data with synthetic intermediates and computational predictions .
- Biological assays : Normalize activity metrics to protein concentration (Bradford assay) to ensure comparability across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
